molecular formula C14H10F3NO B1452981 2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187168-80-4

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1452981
CAS No.: 1187168-80-4
M. Wt: 265.23 g/mol
InChI Key: OSDWIBRESXCOAH-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a chemical compound of interest in various research fields due to its unique structure featuring a pyridine ring and a trifluoromethylbenzoyl group. Compounds with similar carbonyl-bridged architectures and trifluoromethyl (TFMP) groups are frequently explored in agrochemical research for developing new active ingredients . The scaffold is also highly relevant in pharmaceutical research, particularly in structure-activity relationship (SAR) studies aimed at discovering and optimizing new bioactive molecules, such as non-steroidal antiandrogens . As a building block, it can be used in medicinal chemistry to investigate mechanisms of action and conduct molecular docking studies to understand protein-ligand interactions . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2-methylpyridin-4-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-8-10(6-7-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWIBRESXCOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in agrochemical and potential pharmaceutical applications. With a molecular formula of C12H10F3N and a molecular weight of 265.23 g/mol, this compound features a unique structure that enhances its efficacy in various biological contexts.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylbenzoyl group at the 4-position. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits notable biological activity across several domains:

  • Agrochemical Applications : This compound is particularly effective as an agrochemical agent, contributing to crop protection against pests. Its derivatives have been utilized in the formulation of pesticides that protect crops from various agricultural pests, thereby reducing crop losses and enhancing food security.
  • Pharmaceutical Potential : Emerging research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmaceutical development. The structural characteristics that enhance its biological activity also suggest potential applications in treating diseases associated with inflammation.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Inhibition of Androgen Receptors : Studies have shown that compounds similar to this compound can inhibit androgen receptors in prostate cancer cell lines, indicating potential use in cancer therapies targeting hormone-dependent tumors .
  • Agrochemical Efficacy : The trifluoromethyl group enhances the compound's ability to penetrate plant tissues and interact with pest physiology, leading to effective pest control mechanisms.

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Agrochemical Efficacy : In field trials, formulations containing this compound demonstrated significant reductions in pest populations compared to untreated controls, underscoring its utility in agricultural settings.
  • Anti-inflammatory Activity : In vitro assays have indicated that derivatives of this compound exhibit dose-dependent inhibition of inflammatory markers in macrophage cultures, suggesting a mechanism for its proposed analgesic effects.
  • Structure-Activity Relationship (SAR) : Research on related pyridine derivatives has established SAR profiles that guide the design of more potent analogs. For example, modifications at specific positions on the pyridine ring can lead to enhanced receptor binding and biological activity .

Comparative Analysis Table

Compound NameMolecular FormulaUnique Features
2-Methyl-4-(trifluoromethyl)pyridineC7H6F3NSimpler structure; primarily used in agrochemicals
4-TrifluoromethylbenzamideC8H7F3NContains an amide functional group; different reactivity
4-(Trifluoromethyl)phenylacetic acidC9H8F3O2Carboxylic acid functional group; potential for different applications
5-(Trifluoromethyl)pyrazoleC5H3F3N2Heterocyclic structure; used in pharmaceuticals

Scientific Research Applications

Chemistry

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance the efficacy of resultant compounds.

Biology

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Activity : Derivatives exhibit significant efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The trifluoromethyl group enhances membrane penetration, increasing antibacterial potency.
CompoundTarget BacteriaActivity
TFMP Derivative AE. coliEffective
TFMP Derivative BS. aureusHighly Effective
  • Anticancer Properties : In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 15.3 µM to 29.1 µM.
CompoundCell LineIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
  • Neuroprotective Effects : Some derivatives inhibit acetylcholinesterase (AChE), which is crucial for preventing neurodegenerative diseases like Alzheimer's.

Medicine

In medicinal chemistry, this compound acts as an intermediate in synthesizing drug candidates targeting specific enzymes or receptors. Its derivatives are being explored for their potential in treating various diseases due to their enhanced lipophilicity and metabolic stability.

Industry

The compound is utilized in producing specialty chemicals and materials, including polymers and coatings, owing to its favorable chemical properties.

Case Studies

  • Agrochemical Applications : The first derivative containing this structure, Fluazifop-butyl, was introduced to the agrochemical market, leading to over 20 new products with ISO common names aimed at pest protection.
  • Pharmaceutical Developments : Several drugs containing the trifluoromethyl group have been approved by the FDA, showcasing the compound's relevance in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-4-(2-trifluoromethylbenzoyl)pyridine with structurally or functionally related pyridine derivatives, based on synthesis routes, substituent effects, and reported applications:

Compound Name Key Substituents Synthesis Route Key Properties/Applications References
This compound 2-methyl, 4-(2-CF₃-benzoyl) Not explicitly described; likely involves Friedel-Crafts acylation or coupling reactions. Research chemical; potential use in drug discovery due to lipophilic trifluoromethyl group.
SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] 2-methyl, 6-(styryl) Sonogashira coupling between pyridinyl alkynes and aryl halides. Noncompetitive mGluR5 antagonist (IC₅₀ = 0.29 µM); used in neuroscience research.
2-Methyl-4-((trimethylsilanyl)ethynyl)thiazole 2-methyl, 4-(trimethylsilyl ethynyl) Sonogashira reaction of thiazole derivatives with trimethylsilylacetylene. Intermediate for alkynyl-substituted heterocycles; used in ligand synthesis.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Amino, methyl, phenylimidazo-pyridine Formed during food pyrolysis; mutagenic heterocyclic amine. Carcinogen in rodents (colon/mammary tumors); forms DNA adducts.
Ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo-pyrimidine-3-carboxylate 2-methyl, pyridin-2-yl, benzothiazolo-pyrimidine Condensation of pyridine-2-aldehydes with ethyl acetoacetate under acidic conditions. Antimicrobial/antifungal activity; studied for organic electronics.

Key Observations:

Structural Flexibility vs. Activity: The trifluoromethylbenzoyl group in the target compound contrasts with the styryl group in SIB-1893. While SIB-1893’s styryl moiety enables π-stacking interactions with glutamate receptors, the trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility: The target compound’s synthesis is less documented than analogs like SIB-1893, which employs well-established Sonogashira/Suzuki couplings . Its synthesis likely requires regioselective acylation, posing challenges in avoiding byproducts.

This makes it safer for pharmaceutical exploration.

Applications :

  • Biomedical : SIB-1893’s receptor antagonism highlights pyridines’ versatility in neuropharmacology, whereas the target compound’s applications remain speculative but could involve kinase inhibition or material science .
  • Material Science : The benzoyl group in the target compound may facilitate π-conjugation in polymers, similar to benzothiazolo-pyrimidine derivatives .

Preparation Methods

Acylation of 2-Methylpyridine with 2-Trifluoromethylbenzoyl Chloride

One of the most straightforward approaches involves the Friedel-Crafts acylation of 2-methylpyridine using 2-trifluoromethylbenzoyl chloride as the acylating agent. This method typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) to facilitate the electrophilic aromatic substitution.

Procedure:

  • Reactants: 2-Methylpyridine, 2-trifluoromethylbenzoyl chloride
  • Catalyst: Lewis acid (e.g., AlCl3, ZnCl2)
  • Solvent: Non-protic solvents such as dichloromethane or chlorobenzene
  • Conditions: Controlled temperature (often 0–25 °C), inert atmosphere to avoid side reactions
  • Outcome: Formation of this compound via electrophilic substitution at the 4-position of the pyridine ring

This method offers high regioselectivity due to the directing effects of the methyl group and the pyridine nitrogen.

Condensation Reactions Using Substituted Diketones and Orthoformates

According to patent CN104529924A, a related synthetic approach involves condensation reactions between substituted 1,3-diketones and triethyl orthoformate to form intermediate compounds, which can be further converted to target molecules with trifluoromethyl groups.

Key Steps:

  • Condensation of a substituted 1,3-diketone bearing trifluoromethyl and methylthio groups with triethyl orthoformate in a solvent like diacetyl oxide.
  • Subsequent treatment with hydroxylamine derivatives under controlled pH and temperature to form oxime intermediates.
  • Extraction and purification steps to isolate the desired compounds.

While this patent relates to a different but structurally related compound, the methodology exemplifies the use of orthoformates and diketones in preparing trifluoromethyl-substituted aromatic ketones, which can be adapted for synthesizing this compound derivatives.

Preparation of 2-Trifluoromethylbenzoyl Intermediates

The synthesis of the acylating agent, 2-trifluoromethylbenzoyl chloride or related intermediates, is critical. Patent CN113968775A describes preparation methods for intermediates such as 4-chloro-2-trifluoromethyl-acetophenone, which can be converted into benzoyl chlorides or used directly in coupling reactions.

Key Points:

  • Chlorination and fluorination reactions are employed to introduce chloro and trifluoromethyl groups onto aromatic acetophenones.
  • Hydrolysis and coupling reactions under acidic or basic conditions facilitate the transformation into reactive intermediates.
  • Catalysts such as iron trichloride or zinc chloride may be used to promote these transformations.

These intermediates serve as key building blocks for the acylation of pyridine derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants/Intermediates Catalyst/Conditions Advantages Limitations
Friedel-Crafts Acylation 2-Methylpyridine, 2-trifluoromethylbenzoyl chloride AlCl3 or ZnCl2, inert solvent, 0–25 °C High regioselectivity, straightforward Requires handling of corrosive catalysts
Condensation of 1,3-Diketones with Orthoformates Substituted diketones, triethyl orthoformate Diacetyl oxide solvent, pH 3–5, 0–75 °C Versatile for trifluoromethylated compounds Multi-step, complex purification
Preparation of Trifluoromethylbenzoyl Intermediates Aromatic acetophenones, chlorinating agents Iron trichloride, zinc chloride catalysts Enables synthesis of key acyl intermediates Requires multiple steps, sensitive reagents

Research Findings and Notes

  • The Friedel-Crafts acylation remains a gold standard for introducing benzoyl groups onto pyridine rings, especially when regioselectivity is crucial.
  • The use of orthoformate condensation with diketones offers a flexible route to intermediates bearing trifluoromethyl groups, which can be tailored for various derivatives.
  • Preparation of trifluoromethylbenzoyl intermediates is essential for efficient acylation and can be optimized by controlling chlorination and fluorination steps.
  • Reaction conditions such as temperature, pH, and solvent choice critically affect yields and purity.
  • Extraction and purification steps, including aqueous-organic phase separation and solvent washing, are vital to isolate the final product with high purity.

Q & A

Q. What are optimized synthetic routes for 2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling pyridine derivatives with trifluoromethylbenzoyl groups. For example:

  • Friedel-Crafts acylation : Refluxing pyridine precursors with trifluoromethylbenzoyl chloride in acetic acid (AcOH) achieves moderate yields (e.g., 78% for analogous benzimidazole derivatives under AcOH reflux) .
  • Suzuki-Miyaura coupling : Boronic ester intermediates (e.g., 4-(2-methyl-4-boronate)phenoxy derivatives) coupled with halogenated pyridines using Pd catalysts yield ~79% under mild conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (reversed-phase C18) ensures >95% purity, as validated by NMR and mass spectrometry .

Q. Key Variables :

  • Temperature (80–100°C optimal for coupling reactions).
  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution).
  • Catalyst loading (0.5–1.5 mol% Pd for Suzuki reactions).

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts to literature data. For example, pyridine protons typically resonate at δ 8.1–9.3 ppm, while trifluoromethyl groups show distinct 19F^{19}F signals near δ -60 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>99%) and retention time consistency (e.g., tR = 5.05 min for related pyridine derivatives) .
  • Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> peaks matching theoretical molecular weights (e.g., m/z 357.4 for a similar compound) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, AcOH). Avoid skin contact with tributyltin intermediates (neurotoxic; see H300/H310 hazard codes) .
  • Storage : Store in airtight containers at -20°C under inert gas (N2 or Ar) to prevent hydrolysis of the trifluoromethyl group .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal (P501 guidelines) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the pyridine ring?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to direct electrophilic substitution to the 2- or 6-positions. Evidence from analogous compounds shows that trifluoromethyl groups enhance meta-directing effects .
  • Cross-Coupling Optimization : Use Pd(dppf)Cl2 for Suzuki reactions to improve selectivity for the 4-position. For example, 4-bromo-2-methylpyridine derivatives coupled with boronic esters yield >80% regioselectivity .

Q. What computational tools can predict reactivity or binding affinity for this compound in biological studies?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict electrophilic attack sites (e.g., Fukui indices for pyridine nitrogen) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., dopamine receptors). Adjust protonation states (pKa ~4.8 for pyridine) to match physiological pH .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated solvents (CD3OD vs. DMSO-d6) to assess shifts. For example, pyridine protons may downfield shift by 0.2–0.5 ppm in polar solvents .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational flexibility causing peak broadening .

Q. What strategies improve yield in multi-step syntheses involving trifluoromethyl groups?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during trifluoromethylation. For example, TBS-protected pyridines achieve 85% yield in nucleophilic substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24h for conventional heating) while maintaining yields >75% .

Q. How does the trifluoromethyl group influence photostability and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare λmax of the compound with non-fluorinated analogs. Trifluoromethyl groups typically redshift absorption due to electron-withdrawing effects .
  • Accelerated Degradation Tests : Expose to UV light (254 nm) for 48h and monitor decomposition via HPLC. CF3-substituted pyridines show 10–15% slower degradation than methyl analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine
Reactant of Route 2
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2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine

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